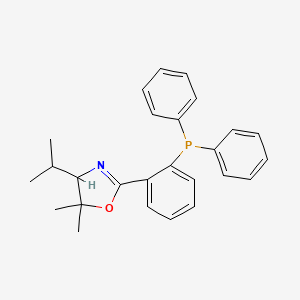

![molecular formula C44H58O4 B12511053 [2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)

[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

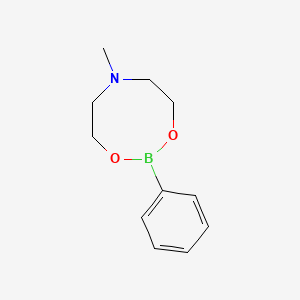

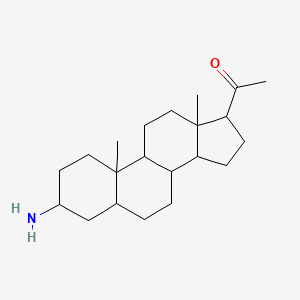

[2-[4-(4-Pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-Pentylcyclohexyl)benzoat: ist eine komplexe organische Verbindung mit der Summenformel C44H58O4 und einem Molekulargewicht von 650,93 g/mol. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Pentylcyclohexylgruppen und zwei Benzoatgruppen umfasst. Sie liegt typischerweise als weißer bis fast weißer Pulver oder Kristall vor.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [2-[4-(4-Pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-Pentylcyclohexyl)benzoat umfasst mehrere Schritte, darunter Veresterungs- und Cyclohexylierungsreaktionen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird durch Reaktion von 4-(4-Pentylcyclohexyl)benzoesäure mit 2-Phenylethanol in Gegenwart eines Dehydratisierungsmittels synthetisiert.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung umfasst in der Regel großtechnische Veresterungsprozesse. Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um die gewünschte Temperatur und den gewünschten Druck aufrechtzuerhalten. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die erforderlichen Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Cyclohexylgruppen, was zur Bildung von Ketonen oder Alkoholen führt.

Reduktion: Reduktionsreaktionen können die Benzoatgruppen in Benzylalkoholen umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO3) zur Nitrierung und Brom (Br2) zur Bromierung werden häufig verwendet.

Hauptprodukte:

Oxidation: Bildung von Cyclohexanon- oder Cyclohexanol-Derivaten.

Reduktion: Bildung von Benzylalkohol-Derivaten.

Substitution: Bildung von Nitro- oder Bromderivaten der aromatischen Ringe.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Vorläufer bei der Synthese fortschrittlicher organischer Materialien verwendet.

- Wird im Studium von Reaktionsmechanismen und Kinetik eingesetzt.

Biologie:

- Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin:

- Wird auf seine potenzielle Verwendung in Arzneimittel-Abgabesystemen aufgrund seiner einzigartigen strukturellen Eigenschaften untersucht.

Industrie:

- Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt, darunter Flüssigkristalle und Polymere.

Wirkmechanismus

Der Wirkmechanismus von [2-[4-(4-Pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-Pentylcyclohexyl)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Struktur der Verbindung ermöglicht es ihr, mit Zellmembranen zu interagieren, was möglicherweise die Membranfluidität und -permeabilität verändert. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen und Stoffwechselprozessen führen.

Wirkmechanismus

The mechanism of action of [2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Benzoesäurederivate: Verbindungen wie Methylbenzoat und Ethylbenzoat weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren funktionellen Gruppen.

Cyclohexylderivate: Verbindungen wie Cyclohexylbenzol und Cyclohexylmethanol haben ähnliche Cyclohexylgruppen, unterscheiden sich aber in ihrer Gesamtstruktur.

Einzigartigkeit: Die Einzigartigkeit von [2-[4-(4-Pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-Pentylcyclohexyl)benzoat liegt in seiner Kombination aus Cyclohexyl- und Benzoatgruppen, die ihm besondere physikalische und chemische Eigenschaften verleiht. Diese Kombination macht es besonders nützlich für Anwendungen, die spezifische strukturelle Merkmale erfordern.

Eigenschaften

Molekularformel |

C44H58O4 |

|---|---|

Molekulargewicht |

650.9 g/mol |

IUPAC-Name |

[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate |

InChI |

InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3 |

InChI-Schlüssel |

KTIVHFRVDVVCHK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

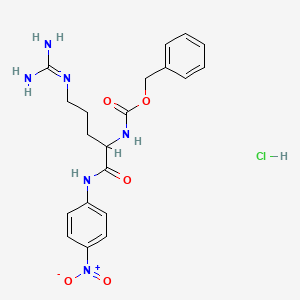

![(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B12510978.png)

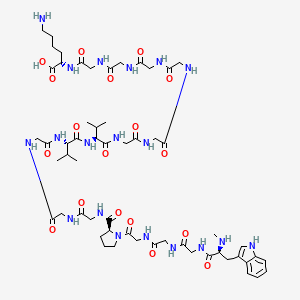

![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)

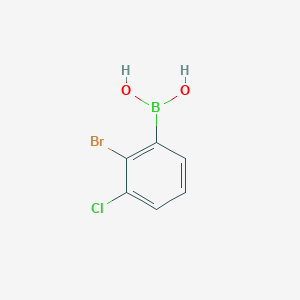

![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)

![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)